molecular formula C11H13NO4 B1354324 2-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid CAS No. 65992-17-8

2-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid

Cat. No.: B1354324
CAS No.: 65992-17-8
M. Wt: 223.22 g/mol
InChI Key: UKLKZJFDONNOCV-UHFFFAOYSA-N
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Description

Historical Context and Significance of Benzoic Acid Derivatives in Organic Chemistry

Benzoic acid is a simple aromatic carboxylic acid first described in the 16th century. Its derivatives form a large and historically significant class of compounds in organic chemistry. Initially sourced from gum benzoin, synthetic methods were developed around 1860, greatly expanding its availability and utility.

The significance of benzoic acid derivatives is vast and multifaceted. They are fundamental precursors for the industrial synthesis of numerous organic substances. For example, salts like sodium benzoate (B1203000) are widely used as food preservatives, while esters such as benzyl (B1604629) benzoate serve as miticides. In medicinal chemistry, derivatives of aminobenzoic acids, also known as anthranilic acids, are crucial starting materials for the synthesis of a wide array of biologically active compounds and pharmaceuticals. researchgate.net Their structural framework is a key component in drugs exhibiting anti-inflammatory, analgesic, and antimicrobial properties. researchgate.netnih.gov The ability to modify both the carboxyl and amino groups on the aromatic ring provides a robust platform for creating diverse chemical libraries for drug discovery and materials science. mdpi.com

Rationale for Comprehensive Academic Investigation of 2-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid

The academic investigation of this compound is primarily motivated by its role as a versatile chemical building block. mdpi.com The structure is essentially a modified amino acid, specifically an N-substituted glycine (B1666218) derivative attached to a benzoic acid core. This unique combination of functionalities offers several strategic advantages in synthesis:

Scaffold for Heterocyclic Synthesis: The compound serves as a key intermediate for constructing more complex heterocyclic molecules. uokerbala.edu.iq Heterocycles are a cornerstone of medicinal chemistry, and the reactive sites on this molecule allow for cyclization reactions to form various ring systems.

Precursor for Biologically Active Molecules: Aminobenzoic acid derivatives are known to be precursors for compounds with significant biological activity. researchgate.net Research has shown that modifying the structure of 2-aminobenzoic acid can lead to derivatives with potent anti-inflammatory and analgesic effects. nih.gov Therefore, this compound is studied as a precursor to new potential therapeutic agents.

Platform for Peptide and Peptoid Synthesis: The N-(2-aminoethyl)glycine backbone is a fundamental component of Peptide Nucleic Acids (PNA), which are synthetic analogs of DNA and RNA. nih.gov Esters of N-substituted glycines are crucial for the synthesis of PNA monomers and other peptide-like structures (peptoids). beilstein-journals.orgresearchgate.net This positions the title compound within the broader research area of bio-organic chemistry and the development of novel biomaterials.

Scope and Research Objectives for the Compound's Scholarly Study

The scholarly study of this compound and its analogs encompasses a range of objectives, from fundamental synthesis to the evaluation of potential applications. These research goals can be categorized as follows:

Development of Synthetic Methodologies: A primary objective is to establish efficient and high-yield synthetic routes to the compound and its derivatives. This includes methods like the N-alkylation of 2-aminobenzoic acid. mdpi.com Research focuses on optimizing reaction conditions, solvents, and catalysts to ensure the purity and stability of the final product. mdpi.com

Structural and Spectroscopic Characterization: A crucial aspect of the research is the definitive confirmation of the compound's molecular structure. This is achieved through a combination of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). mdpi.com In some cases, single-crystal X-ray diffraction is used to determine the precise three-dimensional arrangement of atoms and intermolecular interactions, such as hydrogen bonding, in the solid state. researchgate.net

Investigation of Chemical Reactivity: Researchers aim to explore the chemical reactivity of the compound's functional groups. This involves using it as a substrate in various reactions to synthesize new classes of molecules, such as amides, larger esters, and complex heterocyclic systems.

Evaluation of Biological and Pharmacological Potential: A significant research driver is the synthesis of derivatives for biological screening. The objectives include evaluating their potential as antimicrobial agents, anti-inflammatory drugs, antioxidants, and enzyme inhibitors. uokerbala.edu.iqresearchgate.net This often involves in vitro assays to determine the efficacy and potency of the newly synthesized compounds against specific biological targets.

Computational and Molecular Modeling Studies: To complement experimental work, molecular docking studies are often employed. These computational techniques aim to predict and analyze the binding interactions between the synthesized molecules and the active sites of biological targets, such as enzymes. This helps in understanding the potential mechanism of action and guides the design of more effective derivatives. researchgate.net

The table below summarizes the key research objectives and the methodologies employed in the academic study of this compound and its related derivatives.

Research ObjectiveMethodologies EmployedKey Outcomes
Synthesis N-Alkylation, Esterification, AmidationEfficient production of the target compound and its derivatives.
Structural Analysis NMR, FT-IR, Mass Spectrometry, X-ray CrystallographyUnambiguous confirmation of chemical structure and stereochemistry.
Biological Screening In vitro assays (e.g., antibacterial, anti-inflammatory)Identification of derivatives with potential therapeutic properties.
Computational Modeling Molecular DockingPrediction of binding modes and interactions with biological targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-ethoxy-2-oxoethyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-2-16-10(13)7-12-9-6-4-3-5-8(9)11(14)15/h3-6,12H,2,7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKLKZJFDONNOCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50471746
Record name SBB043115
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65992-17-8
Record name SBB043115
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 2 Ethoxy 2 Oxoethyl Amino Benzoic Acid

Classical Approaches to the Synthesis of 2-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid

Traditional methods for synthesizing N-substituted anthranilic acid derivatives primarily rely on well-established reactions such as nucleophilic substitution. These routes are foundational in organic chemistry and offer reliable, albeit sometimes lengthy, pathways to the target molecule.

Esterification and Amidation Routes

The most direct classical approach to this compound is through the N-alkylation of 2-aminobenzoic acid (anthranilic acid). This reaction involves the nucleophilic attack of the amino group of anthranilic acid on an alkyl halide, specifically an ethyl haloacetate.

In a typical procedure, 2-aminobenzoic acid is reacted with ethyl bromoacetate (B1195939) or ethyl chloroacetate (B1199739) in the presence of a base. ijddr.in The base, such as potassium carbonate, is essential for deprotonating the amino group, thereby increasing its nucleophilicity, and to neutralize the hydrohalic acid byproduct formed during the reaction. The reaction is generally carried out in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the dissolution of the reactants and promote the substitution reaction. This method is analogous to the synthesis of other N-substituted amino acids. researchgate.net

Scheme 1: Classical N-alkylation of 2-aminobenzoic acid.
Reagent/ConditionRole/ParameterTypical Value/Compound
Starting MaterialAmine Source2-Aminobenzoic acid
Alkylating AgentElectrophileEthyl bromoacetate
BaseProton AcceptorPotassium Carbonate (K₂CO₃)
SolventReaction MediumDimethylformamide (DMF)
TemperatureReaction Condition50-100 °C

This table is interactive. Sort and filter data to explore the reaction components.

Modern and Advanced Synthetic Strategies for this compound

Contemporary synthetic chemistry focuses on developing more efficient, selective, and environmentally benign methods. These include the use of transition-metal catalysts and adherence to the principles of green chemistry.

Exploration of Catalytic Methods

Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-nitrogen bonds. The Buchwald-Hartwig amination and Ullmann condensation are powerful methods for the N-arylation of amines and can be adapted for N-alkylation of aryl amines. wikipedia.orgcdnsciencepub.comwikipedia.org

For the synthesis of this compound, a palladium- or copper-catalyzed approach could be employed.

Palladium-Catalyzed Synthesis (Buchwald-Hartwig type): This reaction would couple 2-aminobenzoic acid with an appropriate C2-synthon. The Buchwald-Hartwig reaction is renowned for its wide substrate scope and tolerance of various functional groups. rsc.orglibretexts.org The catalyst system typically consists of a palladium precursor (e.g., Pd(OAc)₂) and a specialized phosphine (B1218219) ligand (e.g., BINAP, XPhos) in the presence of a base. wikipedia.org

Copper-Catalyzed Synthesis (Ullmann type): The Ullmann condensation is a classical copper-catalyzed C-N bond-forming reaction. cdnsciencepub.comacs.org Modern protocols use soluble copper salts (e.g., CuI) with ligands like L-proline or diamines, which allow the reaction to proceed under milder conditions than the traditional high-temperature requirements. acs.orgresearchgate.net This method could effectively couple 2-aminobenzoic acid with ethyl bromoacetate.

These catalytic methods often offer higher yields, milder reaction conditions, and better selectivity compared to non-catalytic classical approaches. acs.org

Green Chemistry Principles in Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Key principles include the use of renewable feedstocks, atom economy, and safer solvents.

One-Pot Syntheses: A one-pot or multi-component reaction, where multiple steps are performed in a single reaction vessel, can significantly improve efficiency and reduce waste. sioc-journal.cnresearchgate.net A potential one-pot synthesis for the target compound could start from isatin, which can be converted to an anthranilic acid derivative in situ, followed by N-alkylation, reducing the need for isolation of intermediates. scielo.br

Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild, aqueous conditions. An ethylenediamine-N,N'-disuccinic acid (EDDS) lyase, for example, has been shown to catalyze the addition of various arylamines to fumarate, producing N-arylated aspartic acids. rug.nl A similar biocatalytic approach could potentially be developed to asymmetrically synthesize N-aryl-functionalized amino acids. rug.nl

Alternative Solvents and Conditions: Replacing hazardous organic solvents like DMF with greener alternatives such as water, ethanol, or even performing reactions under solvent-free conditions (mechanochemistry) can drastically reduce the environmental impact. rsc.org For instance, N-alkylation of anilines with ethyl bromoacetate has been successfully performed using ball-milling under solvent-free conditions. rsc.org

Reaction Condition Optimization for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing product yield and purity while minimizing reaction time and side-product formation. For the classical N-alkylation of 2-aminobenzoic acid, several parameters can be systematically varied.

ParameterVariationPotential Effect on Yield and Selectivity
Base Weak (e.g., K₂CO₃) vs. Strong (e.g., NaH)A stronger base can increase the rate of reaction but may also promote side reactions like the hydrolysis of the ester. A weaker base offers better control.
Solvent Polar Aprotic (DMF, DMSO) vs. Polar Protic (Ethanol)Polar aprotic solvents are generally preferred for Sₙ2 reactions as they solvate the cation but not the nucleophile, increasing its reactivity.
Temperature Room Temperature vs. Elevated Temperature (e.g., 80 °C)Higher temperatures increase the reaction rate but can also lead to the formation of over-alkylated (N,N-disubstituted) products or decomposition.
Reactant Ratio Molar equivalents of alkylating agentUsing a slight excess of the less expensive reagent can drive the reaction to completion, but a large excess of the alkylating agent can increase the risk of disubstitution.

This interactive table outlines key parameters for optimizing the synthesis of this compound.

A systematic approach, such as Design of Experiments (DoE), can be employed to efficiently explore the effects of these variables and their interactions to identify the optimal conditions for the synthesis.

Stereochemical Control in the Synthesis of Related Chiral Analogues

A prevalent and effective strategy for controlling stereochemistry in the synthesis of α-amino acids involves the use of chiral auxiliaries. wikipedia.org These are chiral molecules that are temporarily incorporated into the synthetic route to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary can be removed and ideally recycled. For the synthesis of chiral analogues of this compound, a chiral auxiliary could be attached to the glycine (B1666218) portion of the molecule prior to the N-arylation step.

One widely used class of chiral auxiliaries is the oxazolidinones, as introduced by Evans. In a hypothetical application, an oxazolidinone-based chiral auxiliary could be acylated with a protected glycine derivative. The subsequent alkylation of the resulting enolate would proceed with high diastereoselectivity, dictated by the steric hindrance of the auxiliary. Following this stereoselective alkylation, the N-aryl bond would be formed, and subsequent removal of the auxiliary would yield the desired chiral N-aryl amino acid ester. Another well-established chiral auxiliary is (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide, which has been successfully used in the synthesis of optically active amino acids through the formation of nickel(II) complexes of Schiff bases derived from glycine or alanine. nih.govtcichemicals.com This approach allows for the asymmetric synthesis of a variety of tailor-made amino acids. nih.gov

Catalytic asymmetric synthesis represents another powerful approach for establishing stereocenters with high enantioselectivity. rsc.org This methodology relies on the use of a chiral catalyst to create a chiral environment around the substrate, leading to the preferential formation of one enantiomer over the other. For analogues of this compound, a catalytic asymmetric method could be envisioned for the N-arylation step itself or for the creation of a chiral center on the amino acid backbone. For instance, catalytic asymmetric Tsuji-Trost allylation of amino acid derivatives is a significant strategy for producing optically active unnatural amino acids. acs.org While this specific reaction introduces an allyl group, it highlights the potential of using chiral palladium catalysts to functionalize the α-position of an amino acid ester stereoselectively. acs.orgnih.govnih.govorganic-chemistry.org

Furthermore, the development of three-component coupling reactions offers a convergent and efficient route to complex chiral molecules. For example, a method for the asymmetric synthesis of quaternary aryl amino acid derivatives has been developed using a three-component aryne coupling reaction, which allows for the introduction of both an aryl and an alkyl group at the α-position of an amino acid with high diastereoselectivity. beilstein-journals.orgresearchgate.net Such a strategy could be adapted to generate chiral analogues of this compound with a quaternary stereocenter.

The following table summarizes general approaches that could be conceptually applied to achieve stereochemical control in the synthesis of chiral analogues of this compound, based on established methodologies for related compounds.

Methodology Principle Potential Application for Chiral Analogues Key Considerations
Chiral Auxiliaries Temporary incorporation of a chiral molecule to direct a stereoselective transformation. wikipedia.orgAttachment of an auxiliary (e.g., Evans oxazolidinone) to the glycine moiety to control subsequent alkylation or other modifications at the α-position.Efficiency of auxiliary attachment and removal; Diastereoselectivity of the key transformation; Availability of both enantiomers of the auxiliary.
Catalytic Asymmetric Synthesis Use of a chiral catalyst to create a chiral environment and favor the formation of one enantiomer. rsc.orgEnantioselective N-arylation of a chiral amino acid precursor or asymmetric functionalization of the α-position of the amino acid ester using a chiral transition metal catalyst (e.g., Palladium). acs.orgnih.govnih.govorganic-chemistry.orgCatalyst loading and turnover number; Enantiomeric excess (ee) achieved; Substrate scope and functional group tolerance.
Multi-component Reactions Convergent synthesis where multiple starting materials react in a single operation to form a complex product.A three-component coupling involving an anthranilic acid derivative, a glycine equivalent, and another component to construct the chiral center in a stereoselective manner. beilstein-journals.orgresearchgate.netDiastereoselectivity and enantioselectivity of the coupling; Availability of suitable reaction components.

Chemical Reactivity and Mechanistic Studies of 2 2 Ethoxy 2 Oxoethyl Amino Benzoic Acid

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for nucleophilic acyl substitution, enabling the synthesis of various derivatives. jackwestin.com Its reactivity can be enhanced by converting the hydroxyl portion into a better leaving group. msu.edulibretexts.org

Esterification: The carboxylic acid can be converted to an ester through reaction with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.com This reversible process, known as Fischer esterification, can be driven to completion by using an excess of the alcohol or by removing the water formed during the reaction. msu.edumasterorganicchemistry.com For instance, reaction with methanol (B129727) would yield the corresponding methyl ester.

Amide Formation: Direct conversion to an amide by reaction with an amine is generally inefficient because the basic amine deprotonates the carboxylic acid to form a stable and unreactive ammonium (B1175870) carboxylate salt. libretexts.org To overcome this, the carboxylic acid must first be "activated." Common methods include:

Conversion to an Acyl Chloride: Treatment with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) replaces the -OH group with a chlorine atom, forming a highly reactive acyl chloride. libretexts.orgsavemyexams.com This intermediate readily reacts with primary or secondary amines to form the corresponding amide.

Use of Coupling Agents: Dehydrating agents such as dicyclohexylcarbodiimide (B1669883) (DCC) facilitate amide bond formation by activating the carboxyl group, allowing it to be attacked by an amine. libretexts.orglibretexts.org

High-Temperature Dehydration: Heating the ammonium carboxylate salt above 100°C can drive off water and lead to the formation of the amide. libretexts.orglibretexts.org

The table below summarizes typical reactions involving the carboxylic acid functionality.

Table 1: Selected Reactions of the Carboxylic Acid Moiety
Reaction TypeReagentsProduct TypeNotes
Esterification (Fischer)Methanol (CH₃OH), H₂SO₄ (cat.)Methyl EsterAn equilibrium reaction driven forward by excess alcohol. masterorganicchemistry.com
Amide Formation1. SOCl₂ 2. Ammonia (B1221849) (NH₃)Primary AmideProceeds via a highly reactive acyl chloride intermediate. libretexts.org
Aniline (B41778), DCCN-Phenyl AmideDCC acts as a dehydrating and activating agent. libretexts.org

Transformations Involving the Ester and Amine Moieties

The ethyl ester and secondary amine groups also exhibit characteristic reactivities, allowing for selective modifications of the molecule.

Ester Transformations: The ethyl ester can undergo several key reactions:

Hydrolysis: The ester can be cleaved back to the carboxylic acid. Under acidic conditions with excess water, this is the reverse of Fischer esterification. msu.edu Base-promoted hydrolysis, or saponification, using a base like sodium hydroxide (B78521) (NaOH), is an irreversible process that yields the carboxylate salt. libretexts.org

Transesterification: Reaction with a different alcohol (e.g., methanol) in the presence of an acid or base catalyst can exchange the ethoxy group for a different alkoxy group, forming a new ester. libretexts.org

Aminolysis: Esters can react with ammonia or primary/secondary amines to form amides. This reaction is typically slower than the aminolysis of acyl chlorides. libretexts.org

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol. libretexts.org

Amine Transformations: The secondary amine is nucleophilic and can participate in various reactions:

N-Alkylation: The amine can be alkylated by reacting with alkyl halides. However, this reaction can be difficult to control, as the resulting tertiary amine can be further alkylated to form a quaternary ammonium salt. libretexts.org

Reaction with Nitrous Acid: Secondary amines react with nitrous acid (HNO₂, typically generated in situ from NaNO₂ and a strong acid) to form N-nitrosamines, which often appear as an insoluble oil. msu.edulibretexts.org This reaction is a classical test to distinguish secondary amines from primary and tertiary amines. libretexts.org

The table below outlines key transformations of the ester and amine groups.

Table 2: Transformations of the Ester and Amine Moieties
Functional GroupReaction TypeReagentsProduct Type
EsterBase-Promoted HydrolysisNaOH, H₂OCarboxylate Salt
AminolysisAmmonia (NH₃)Primary Amide
ReductionLiAlH₄, then H₂OPrimary Alcohol
AmineN-AlkylationMethyl Iodide (CH₃I)Tertiary Amine / Quaternary Ammonium Salt
NitrosationNaNO₂, HCl (aq)N-Nitrosamine

Intramolecular Cyclization and Rearrangement Reactions

The proximate positioning of the carboxylic acid, amine, and the side chain on the benzene (B151609) ring makes 2-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid a candidate for intramolecular cyclization reactions, which are crucial for the synthesis of various heterocyclic compounds. Such reactions involve the formation of a new ring within the molecule. rsc.org

For example, activation of the carboxylic acid followed by nucleophilic attack from the secondary amine nitrogen could potentially lead to the formation of a seven-membered diazepine (B8756704) ring system, a core structure in many pharmacologically active compounds. The specific conditions (e.g., choice of coupling agent, solvent, temperature) would be critical in directing the outcome of such a reaction. Studies on similar molecules, such as 2-alkenylbenzamides, have demonstrated the feasibility of intramolecular cyclizations to form benzoiminolactones under metal-free catalytic conditions. rsc.org

Rearrangement reactions involve the migration of an atom or group within a molecule to yield a structural isomer. byjus.com While specific rearrangement reactions for the title compound are not prominently documented, general types of rearrangements like the Beckmann rearrangement (conversion of an oxime to an amide) or the Hofmann rearrangement (conversion of a primary amide to an amine) illustrate the principles of molecular reorganization that can occur in organic chemistry. byjus.commasterorganicchemistry.com

Kinetics and Thermodynamics of Key Reactions

The study of reaction kinetics provides insight into the rates of chemical transformations, while thermodynamics describes the energy changes and the position of equilibrium.

Kinetics: The rates of the reactions discussed are influenced by several factors:

Concentration: Higher concentrations of reactants generally lead to faster reaction rates.

Temperature: Increasing the temperature typically accelerates reactions by providing molecules with more kinetic energy.

Catalysts: Acid catalysts in esterification, for example, increase the rate by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. masterorganicchemistry.com

Kinetic studies on the intramolecular cyclization of related compounds have been performed to determine the rate constants of these ring-forming reactions. nih.gov

Thermodynamics: Thermodynamic parameters like Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) govern the spontaneity and equilibrium position of a reaction.

Esterification: The Fischer esterification is a reversible reaction with an equilibrium constant close to 1, meaning the forward and reverse reactions proceed to a similar extent. msu.edumasterorganicchemistry.com The position of the equilibrium can be shifted according to Le Châtelier's principle, for instance, by using a large excess of one reactant. libretexts.org

Solvation: The solubility and reactivity of the compound are influenced by thermodynamic solvation parameters. Studies on benzoic acid and its derivatives in ethanol-water mixtures show that changes in Gibbs free energy of solvation are affected by solvent composition and temperature. jbiochemtech.com

Computational Chemistry in Elucidating Reaction Mechanisms

Computational chemistry, particularly methods based on Density Functional Theory (DFT), has become an indispensable tool for understanding the intricate details of reaction mechanisms. elixirpublishers.comnih.gov These methods allow for the modeling of molecular structures, reaction pathways, and transition states that may be difficult to observe experimentally.

For reactions involving molecules like this compound, DFT calculations can provide valuable insights:

Structural and Electronic Analysis: Computational models can reveal details about bond lengths, bond angles, and electronic charge distribution throughout a reaction. semanticscholar.org Analyses of frontier molecular orbitals (HOMO-LUMO) can explain the reactivity and selectivity observed in chemical transformations. researchgate.net

Catalyst-Substrate Interactions: In catalyzed reactions, such as the copper-catalyzed amination of aryl halides, DFT can be used to model the interaction between the catalyst, the substrate (a benzoic acid derivative), and the nucleophile (an amine), shedding light on the catalytic cycle. orgchemres.org

Studies on related systems, such as the reaction between amides and 2-iminoacetic acid, have successfully used DFT to simulate mechanistic pathways and evaluate competing side reactions. chemrxiv.org

Structural Elucidation and Advanced Spectroscopic Characterization of 2 2 Ethoxy 2 Oxoethyl Amino Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-Dimensional NMR (¹H, ¹³C)

One-dimensional NMR experiments, specifically ¹H and ¹³C NMR, are fundamental for the initial structural assignment of 2-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid.

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shifts, integration, and multiplicity of the signals in the ¹H NMR spectrum of this compound are summarized in the table below.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
9.77Singlet1HNH
8.01Doublet of Doublets1HAr-H
7.42Doublet of Doublets of Doublets1HAr-H
6.77Doublet1HAr-H
6.67Triplet of Doublets1HAr-H
4.28Quartet2HO-CH₂
4.02Doublet2HN-CH₂
1.32Triplet3HCH₃

Note: The assignments are based on typical chemical shift values and coupling patterns.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques provide further insight into the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): A COSY experiment would establish the connectivity between adjacent protons. For instance, it would show correlations between the protons of the ethyl group (CH₂ and CH₃) and between the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would identify which protons are directly attached to which carbon atoms. This would be crucial for definitively assigning the ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment would show correlations between protons and carbons that are separated by two or three bonds. This information is invaluable for piecing together the molecular skeleton, for example, by showing a correlation from the N-H proton to the adjacent aromatic carbon and the methylene (B1212753) carbon of the acetate (B1210297) group.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum would reveal through-space proximity between protons. This could help to confirm the conformation of the molecule, for instance, by showing a correlation between the N-H proton and the protons on the adjacent methylene group.

Although specific experimental 2D NMR data for this compound are not detailed in the available literature, the application of these techniques would be essential for a complete and unambiguous structural assignment.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass of a molecule, which allows for the determination of its elemental formula. For this compound, the molecular formula is C₁₁H₁₃NO₄, corresponding to a monoisotopic mass of 223.0845 u. HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, thus confirming the molecular formula.

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and analysis of the resulting fragment ions. This technique provides valuable information about the structure of the molecule. While specific MS/MS fragmentation data for this compound is not available in the reviewed literature, a predictable fragmentation pattern would likely involve the loss of the ethoxy group from the ester, decarboxylation of the benzoic acid moiety, and cleavage of the C-N bond.

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3300N-H StretchSecondary Amine
~1730C=O StretchEster
~1680C=O StretchCarboxylic Acid
1600, 1580, 1450C=C StretchAromatic Ring

The broad band around 3300 cm⁻¹ is indicative of the N-H stretching vibration. The strong absorption at approximately 1730 cm⁻¹ is characteristic of the carbonyl stretch of the ester group, while the carbonyl of the carboxylic acid appears around 1680 cm⁻¹. The bands in the 1600-1450 cm⁻¹ region are attributed to the carbon-carbon stretching vibrations within the aromatic ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores—functional groups that absorb light.

The structure of this compound contains two primary chromophores: the substituted benzene (B151609) ring (an N-substituted anthranilic acid moiety) and the ester carbonyl group. The absorption spectrum is expected to be dominated by π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) electronic transitions.

π → π Transitions:* These are typically high-intensity absorptions arising from the promotion of electrons in the π-system of the aromatic ring and the C=O double bonds of the carboxyl and ester groups. The conjugation between the amino group lone pair, the benzene ring, and the carboxyl group is expected to result in intense absorption bands. Benzoic acid derivatives commonly exhibit characteristic absorption peaks.

n → π Transitions:* These are lower-intensity absorptions resulting from the promotion of non-bonding electrons (from the oxygen and nitrogen atoms) to a π* orbital. The lone pairs on the secondary amine nitrogen and the carbonyl oxygens are capable of undergoing these transitions.

While specific experimental data for this compound is not widely published, the expected absorption maxima (λmax) can be predicted based on analogous structures like anthranilic acid and other benzoic acid derivatives. The spectrum would likely show complex bands in the UV region, typically between 200 and 400 nm.

Table 1: Predicted Electronic Transitions and Absorption Regions for this compound

Predicted Transition Type Associated Chromophore Expected Wavelength (λmax) Region Relative Intensity
π → π* Substituted Benzene Ring ~230-260 nm High
π → π* Substituted Benzene Ring ~280-320 nm Medium to High
n → π* Carboxyl C=O Group ~270-290 nm Low

Note: The values in this table are predictive and based on the analysis of the compound's structural components. Actual experimental values may vary depending on solvent and concentration.

X-Ray Crystallography for Solid-State Structural Determination

As of this writing, a published crystal structure for this compound could not be identified in the literature. However, analysis of a structurally related compound can serve as an illustrative example of the data this method provides. For instance, the crystallographic analysis of a similar molecule would yield the parameters listed in the table below.

For this compound, key structural features of interest would be:

Molecular Conformation: The dihedral angles between the plane of the benzoic acid group and the ethyl aminoacetate substituent.

Intramolecular Hydrogen Bonding: The potential for a hydrogen bond between the secondary amine proton (N-H) and the carbonyl oxygen of the carboxylic acid, which could influence planarity.

Intermolecular Interactions: The formation of hydrogen-bonded dimers through the carboxylic acid groups is a common motif in the crystal structures of benzoic acid derivatives. Further hydrogen bonding involving the secondary amine and the ester carbonyl group could lead to the formation of extended one-, two-, or three-dimensional networks.

Table 2: Example of Crystallographic Data Obtainable from Single-Crystal X-Ray Diffraction

Parameter Description Example Data Type
Chemical Formula The elemental composition of the molecule. C₁₁H₁₃NO₄
Molecular Weight The mass of one mole of the compound. 223.23 g/mol
Crystal System The symmetry system of the unit cell. e.g., Monoclinic, Orthorhombic
Space Group The specific symmetry group of the crystal. e.g., P2₁/c
Unit Cell Dimensions The lengths (a, b, c) and angles (α, β, γ) of the unit cell. e.g., a = 5.4 Å, b = 7.6 Å, c = 14.1 Å, β = 87.7°
Z The number of molecules per unit cell. e.g., 4
Key Bond Lengths Distances between specific atoms (e.g., C=O, C-N, C-C). e.g., C=O: ~1.21 Å; C-O: ~1.33 Å
Key Bond Angles Angles between three connected atoms (e.g., O-C=O). e.g., O-C=O: ~123°

Note: The data in this table is for illustrative purposes only and does not represent experimental data for the title compound.

Computational and Theoretical Investigations of 2 2 Ethoxy 2 Oxoethyl Amino Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods can elucidate molecular geometry, electronic distribution, and conformational stability.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like 2-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid, DFT could be employed to determine its optimized geometry, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential map. Such calculations would provide insights into the molecule's reactivity and intermolecular interaction sites. However, specific studies applying DFT to this compound are not available in the reviewed literature.

Ab Initio Molecular Orbital Methods

Ab initio methods are a class of quantum chemistry methods based on first principles, without the inclusion of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) could theoretically be used to calculate the electronic structure and energy of this compound with high accuracy. These calculations would be valuable for benchmarking results from other methods, but no published ab initio studies specifically focused on this molecule were identified.

Molecular Dynamics Simulations for Conformational Landscape Analysis

Molecular Dynamics (MD) simulations could be utilized to explore the conformational landscape of this compound over time. By simulating the motion of atoms and molecules, MD can reveal the preferred conformations in different environments (e.g., in vacuum or in a solvent), the flexibility of the molecule, and the dynamics of intramolecular hydrogen bonding. Despite the utility of this technique, there are no specific MD simulation studies for this compound in the available scientific literature.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are often used to predict spectroscopic parameters, which can then be compared with experimental data for validation. For this compound, theoretical calculations could predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. Time-dependent DFT (TD-DFT) could further be used to predict its ultraviolet-visible (UV-Vis) absorption spectrum. A comparison of these predicted spectra with experimentally obtained data would provide a powerful validation of the computational models used. At present, such a comparative study for this specific molecule has not been published.

Acid-Base Properties and pKa Predictions

The acid-base properties of this compound, particularly the pKa values of its carboxylic acid and secondary amine groups, are crucial for understanding its behavior in solution. Computational methods, such as those based on thermodynamic cycles and quantum mechanical calculations of Gibbs free energies of deprotonation, can be used to predict these pKa values. However, no theoretical studies focused on the pKa prediction for this compound are currently available.

In Silico Ligand-Target Interaction Analysis

Given that structurally related compounds may exhibit biological activity, in silico methods like molecular docking and pharmacophore modeling could be used to investigate the potential interactions of this compound with biological targets. These studies would involve docking the molecule into the active site of a protein to predict binding affinity and mode. This approach remains hypothetical for this compound, as no in silico ligand-target interaction analyses have been reported in the scientific literature.

Derivatives and Analogues of 2 2 Ethoxy 2 Oxoethyl Amino Benzoic Acid

Design Principles for Novel Analogues and Homologs

The design of new analogues and homologs of 2-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid is guided by established medicinal chemistry and material science principles. A primary strategy involves bioisosteric replacement , where functional groups are swapped with others that have similar physical or chemical properties, potentially leading to enhanced activity or modified selectivity. For instance, the carboxylic acid group can be replaced by bioisosteres like a tetrazole or an acylsulfonamide, which can mimic the acidic proton and hydrogen bonding capabilities. mdpi.com

Another key principle is homologation , which involves systematically increasing the length of an alkyl chain. In this context, the ethyl group of the ethoxycarbonylmethylamine side chain could be extended to propyl, butyl, or other longer chains. This systematic change allows for the fine-tuning of lipophilicity, which can influence properties like solubility and membrane permeability.

Structure-Activity Relationship (SAR) studies are fundamental to the design process. nih.gov By synthesizing a series of related compounds and evaluating their properties, researchers can deduce which structural features are essential for a desired outcome. For example, the introduction of electron-withdrawing or electron-donating groups on the benzoic acid ring can significantly alter the electronic properties of the molecule and its reactivity. iomcworld.com Computational tools, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, are often employed to predict the properties of designed molecules before their synthesis, thereby streamlining the discovery process. nih.gov

Finally, the principle of structural simplification or elaboration is also applied. This can involve either stripping the molecule down to its essential pharmacophore or adding complexity to explore new interaction possibilities. The anthranilic acid scaffold itself is a key component in numerous biologically active compounds, and modifications are designed to explore new chemical space while retaining the core structural motifs. ijpsjournal.comijpsjournal.com

Synthesis and Characterization of Modified Structures

The synthesis of derivatives of this compound involves targeted modifications at its three main components: the carboxylic acid group, the side chain, and the aromatic ring.

The carboxylic acid functionality is a prime site for modification to generate esters, amides, and other related derivatives.

Esterification: The carboxylic acid can be converted to various esters by reacting it with different alcohols under acidic conditions (e.g., Fischer esterification) or by using coupling agents. This modification significantly impacts the compound's polarity and solubility. For instance, converting the carboxylic acid to a methyl or benzyl (B1604629) ester can increase its lipophilicity.

Amidation: Amide derivatives are synthesized by coupling the carboxylic acid with primary or secondary amines. libretexts.org This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with an amine. nih.gov Alternatively, peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or titanium(IV) chloride (TiCl₄) can be used to facilitate the direct formation of the amide bond. nih.govyoutube.com The resulting amides often exhibit different biological activities and physical properties compared to the parent carboxylic acid.

A summary of potential modifications at the carboxylic acid group is presented below.

ModificationReagentsResulting Functional Group
EsterificationAlcohol (R'-OH), Acid catalystEster (-COOR')
AmidationAmine (R'R''NH), Coupling agentAmide (-CONR'R'')
ReductionLiAlH₄, BH₃Primary Alcohol (-CH₂OH)
Conversion to Acid HalideSOCl₂, (COCl)₂Acid Halide (-COX)

The side chain offers several opportunities for structural diversification.

Transesterification: The ethyl ester of the side chain can be converted to other esters (e.g., methyl, tert-butyl) by heating in the presence of a different alcohol and a suitable catalyst.

N-Alkylation/N-Acylation: While the parent compound is already N-substituted, further reactions at the nitrogen are possible, though less common. More frequently, analogues are created by starting with anthranilic acid and reacting it with different N-alkylating or N-acylating agents. scielo.brsemanticscholar.org For example, reacting 2-aminobenzoic acid with various α-halo esters can yield a range of analogues with different ester groups or chain lengths. A study demonstrated the N-alkylation of 2-aminobenzoic acid with methyl α-azidoglycinate to produce a related diaminoester derivative. scispace.com

Side Chain Homologation: Analogues with longer or shorter methylene (B1212753) bridges between the nitrogen and the ester group can be synthesized to probe the impact of spatial distance on the molecule's properties.

The aromatic ring can be modified through electrophilic aromatic substitution reactions. The existing amino and carboxyl groups direct incoming electrophiles to specific positions. The N-acylamino group is an ortho-, para-director, while the carboxylic acid group is a meta-director.

Halogenation: Introduction of halogen atoms (e.g., Cl, Br, F) can be achieved using reagents like N-chlorosuccinimide (NCS) or bromine in acetic acid. Halogenation can alter the electronic nature of the ring and increase lipophilicity.

Nitration: The addition of a nitro group (-NO₂), a strong electron-withdrawing group, can be accomplished using a mixture of nitric acid and sulfuric acid. The nitro group can subsequently be reduced to an amino group, providing a handle for further functionalization.

Friedel-Crafts Acylation/Alkylation: These reactions can introduce alkyl or acyl groups onto the ring, though the presence of the deactivating carboxylic acid group can make these reactions challenging.

The synthesis of substituted anthranilic acids is a well-established field, often starting from substituted isatins, which provides a versatile route to a wide array of ring-substituted precursors. scielo.brsemanticscholar.org

Combinatorial Synthesis and Library Generation Strategies

Combinatorial chemistry provides a powerful platform for the rapid generation of large libraries of related compounds for high-throughput screening. imperial.ac.ukfortunepublish.com The 2-aminobenzoic acid scaffold is well-suited for these techniques due to its multiple points of diversification.

A common approach is solid-phase synthesis , where the core molecule is attached to an insoluble resin support. nih.gov For an aminobenzoic acid scaffold, the carboxylic acid group can serve as the attachment point to the resin. nih.gov The amino group and the aromatic ring are then available for subsequent reactions with a variety of building blocks. The "split-and-pool" or "split/combine" method allows for the creation of vast libraries of compounds. nih.gov In this strategy, the resin is divided into portions, each is reacted with a different reagent, and then the portions are recombined. This process is repeated for each point of diversification.

For example, a library based on the this compound scaffold could be generated by:

Attaching various substituted 2-aminobenzoic acids to a solid support.

Reacting the immobilized amino group with a library of different α-haloacetates.

Cleaving the final products from the resin to yield a library of individual compounds.

Liquid-phase combinatorial synthesis using soluble polymer supports is another strategy that has been successfully applied to aminobenzimidazole synthesis, demonstrating the adaptability of these methods to similar scaffolds. nih.gov

Structure-Property Relationships of Designed Derivatives

The systematic modification of the this compound structure allows for the investigation of structure-property relationships (SPRs). These studies correlate specific structural features with changes in physicochemical and biological properties.

Acidity (pKa): Substituents on the benzoic acid ring have a predictable effect on the acidity of the carboxylic acid. Electron-withdrawing groups (e.g., -NO₂, -Cl) increase acidity (lower pKa) by stabilizing the carboxylate anion. Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) decrease acidity (higher pKa).

Lipophilicity: This property, often quantified as the partition coefficient (logP), is crucial for predicting a molecule's behavior in biological systems. Esterification of the carboxylic acid or the introduction of alkyl or halogen substituents on the ring generally increases lipophilicity.

Conformational Effects: The substitution pattern on the aromatic ring and the nature of the N-substituted side chain can influence the molecule's preferred conformation. nih.gov For example, bulky groups at the ortho-position can restrict rotation around the C-N bond, affecting how the molecule interacts with biological targets. nih.gov

Biological Activity: SAR studies on various aminobenzoic acid derivatives have shown that even small structural changes can have a profound impact on biological activity. For instance, in a series of p-aminobenzoic acid derivatives, the position and nature of substituents on a linked salicylidene moiety were found to be critical for antibacterial action. mdpi.com The presence of an acidic function, such as the carboxylic acid or a bioisostere, has been shown to be essential for the inhibitory activity of some anthranilic acid derivatives against certain enzymes. mdpi.com

Below is a table summarizing the expected impact of various structural modifications on key properties.

Structural ModificationEffect on Acidity (pKa)Effect on Lipophilicity (logP)Potential Biological Impact
Ring Substitution (Electron-Withdrawing) Decrease (more acidic)IncreaseAltered receptor binding and electronic properties
Ring Substitution (Electron-Donating) Increase (less acidic)IncreaseAltered metabolic stability and electronic properties
Carboxylic Acid to Ester Acidity removedIncreaseImproved membrane permeability
Carboxylic Acid to Amide Acidity removedVariableNew hydrogen bonding interactions
Side Chain Homologation (longer alkyl) No direct effectIncreaseModified steric fit and solubility

The systematic exploration of these derivatives, guided by rational design principles and enabled by modern synthetic strategies, continues to be a fruitful area of chemical research.

Biological Targets and in Vitro Mechanistic Studies of 2 2 Ethoxy 2 Oxoethyl Amino Benzoic Acid

Identification of Potential Biological Targets through Ligand-Based and Structure-Based Approaches

The identification of potential biological targets for 2-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid has been guided by computational, ligand-based, and structure-based methodologies. These approaches leverage the known activities of structurally similar compounds to predict potential interactions. Derivatives of para-aminobenzoic acid (PABA), a structural isomer of the core aminobenzoic acid moiety, have shown a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.gov

Ligand-based approaches often involve comparing the physicochemical properties and structural features of this compound with those of known active molecules. For instance, derivatives of PABA have been identified as potential inhibitors of enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are key players in inflammatory pathways. nih.gov Structure-based virtual screening and molecular docking simulations could further elucidate potential binding partners by modeling the interaction of the compound with the active sites of various proteins. Given the structural similarities to certain anti-inflammatory and antimicrobial agents, potential targets could include bacterial enzymes involved in cell wall synthesis or key enzymes in human inflammatory cascades.

In Vitro Enzyme Inhibition and Activation Assays

While specific enzyme inhibition or activation data for this compound is not extensively documented, studies on related aminobenzoic acid derivatives provide insights into its potential activities. For instance, certain derivatives of para-aminobenzoic acid have been shown to inhibit enzymes involved in inflammation, such as iNOS and COX-2. researchgate.net Another study on novel dual COX-2 and 5-LOX inhibitors included compounds with structural similarities, which demonstrated significant inhibitory activities. mdpi.com

One study synthesized and evaluated a series of compounds, including N-hydroxyurea and 3,5-di-tert-butylphenol (B75145) derivatives, for their ability to inhibit COX-1, COX-2, and 5-LOX enzymes. Several of these compounds exhibited dual inhibitory activity against COX-2 and 5-LOX. mdpi.com Although this compound was not directly tested, these findings suggest that it could possess similar inhibitory properties.

Table 1: In Vitro Enzyme Inhibition by Structurally Related Compounds

Compound Class Target Enzyme IC50 (µM) Reference
N-hydroxyurea derivatives COX-2 Varies mdpi.com
N-hydroxyurea derivatives 5-LOX Varies mdpi.com
3,5-di-tert-butylphenol derivatives COX-2 Varies mdpi.com

Receptor Binding Studies and Ligand-Receptor Interaction Profiling

The study found a positive correlation between the binding affinities of HA 14-1 and its analogues to antiapoptotic Bcl-2 proteins (Bcl-2, Bcl-XL, and Bcl-w) and their in vitro cytotoxicities, indicating that these proteins are likely cellular targets. nih.gov While the core structure is different, this highlights the potential for the side chain of this compound to participate in binding to specific protein receptors.

Cell-Free Biochemical Investigations of Mechanism of Action

Cell-free biochemical assays are crucial for elucidating the direct molecular interactions of a compound. While such studies specifically on this compound are sparse, the mechanisms of related compounds suggest potential avenues of investigation. For example, the anti-inflammatory effects of some para-aminobenzoic acid derivatives are attributed to their ability to inhibit the production of nitric oxide (NO) and modulate signaling pathways such as IL6/STAT3 and TNFα/NFκB. researchgate.net

Biochemical assays could be employed to determine if this compound directly interacts with and inhibits key enzymes in these pathways, such as nitric oxide synthase (NOS) or kinases involved in the NFκB signaling cascade. Furthermore, its potential as an antimicrobial agent could be explored through assays that measure the inhibition of bacterial enzymes essential for survival, such as those involved in folate synthesis, a known target of sulfonamide drugs which are derivatives of PABA.

Elucidation of Molecular Pathways Modulated by this compound in Cell-Based Assays (Excluding Clinical Relevance)

In the absence of direct studies, the modulation of molecular pathways by this compound can be inferred from research on its structural analogs. Derivatives of para-aminobenzoic acid have been shown to modulate key inflammatory and cancer-related pathways in cell-based assays. For instance, a hydrazide derivative of PABA, DAB-1, and its successor, DAB-2-28, have demonstrated the ability to inhibit the production of nitric oxide (NO) induced by IFNγ and TNFα. researchgate.net

Furthermore, these compounds were found to inhibit the activation of the pro-inflammatory and pro-tumoral IL6/STAT3 and TNFα/NFκB signaling pathways. researchgate.net They also efficiently inhibited the expression of the enzymes iNOS and COX-2 in peritoneal macrophages stimulated with IFNγ and LPS. researchgate.net These findings suggest that this compound may also have the potential to modulate these critical cellular pathways.

Table 2: Modulation of Molecular Pathways by PABA Derivatives

Compound Cell Line/System Modulated Pathway Observed Effect Reference
DAB-2-28 Peritoneal macrophages iNOS and COX-2 expression Inhibition researchgate.net
DAB-2-28 Not specified IL6/STAT3 signaling Inhibition of activation researchgate.net

Structure-Activity Relationships (SAR) in In Vitro Biological Contexts

Structure-activity relationship (SAR) studies of benzoic acid derivatives have highlighted key structural features that are crucial for their biological activity. For potent anti-sickling agents derived from benzoic acid, hydrophilic substituents on the phenyl ring are necessary for interaction with polar amino acid residues, while the phenyl core itself is important for hydrophobic interactions. iomcworld.com

In a study of analogues of ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (HA 14-1), it was found that the 6-bromo substituent was not essential for its bioactivity and could be replaced by various alkyl groups. nih.gov This suggests that modifications to the core structure, while maintaining the key functional groups, can lead to variations in activity. For this compound, the ortho positioning of the amino and carboxylic acid groups, as well as the nature of the ethoxy-2-oxoethylamino side chain, would be critical determinants of its biological activity. Further synthesis and testing of analogues with modifications at these positions would be necessary to establish a clear SAR.

Medicinal Chemistry and Chemical Biology Applications of 2 2 Ethoxy 2 Oxoethyl Amino Benzoic Acid

Patent Landscape and Intellectual Property Analysis for 2 2 Ethoxy 2 Oxoethyl Amino Benzoic Acid

Overview of Patent Filings Related to Synthesis and Derivatives

The synthesis of 2-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid and its derivatives can be inferred from patent literature covering related chemical structures, such as N-substituted glycine (B1666218) derivatives and substituted benzoic acids. Patents in this area often focus on novel, efficient, and scalable synthetic routes that may offer advantages over existing methods.

Key synthetic approaches suggested by the patent landscape for analogous compounds include the reaction of an aniline (B41778) derivative with an alpha-haloacetate. In the case of this compound, this would likely involve the reaction of anthranilic acid (2-aminobenzoic acid) with ethyl chloroacetate (B1199739) or a similar electrophilic reagent.

While a direct patent for the synthesis of this specific molecule is not prominently featured in publicly accessible databases, a Japanese patent, JP6626113B2, describes a synthetic method for a related, more complex molecule containing the 2-((2-ethoxy-2-oxoethyl)(methyl)amino) moiety. This suggests that methods for creating the core N-substituted glycine ester are known in the art and may be adaptable.

The broader patent landscape for substituted benzoic acids, as exemplified by Chinese patent CN1251833A, often involves liquid-phase catalytic oxidation of corresponding alkylbenzenes. While not directly applicable to the amino-substituted side chain of the target molecule, it highlights a common strategy for the synthesis of the benzoic acid core.

Furthermore, patents covering derivatives often claim a genus of compounds with a common core structure, with variations in substituents on the aromatic ring or modifications to the ester group. These patents typically aim to protect a broad chemical space to prevent competitors from making minor modifications to circumvent the patent.

Table 1: Representative Patents for Synthesis of Related Compounds

Patent Number Title Key Aspect of Synthesis
JP6626113B2 Synthetic method for producing 2-((2-ethoxy-2-oxoethyl) (methyl) amino)... Describes a method for producing a complex molecule containing the target compound's core structure.
CN1251833A Process for preparing substituted benzoic acid Details a liquid-phase catalytic oxidation method for preparing various substituted benzoic acids.

Analysis of Novel Use Claims and Applications (Excluding Clinical)

Patents for novel, non-clinical applications of compounds structurally related to this compound provide a roadmap for potential uses of this molecule. The core structure, an N-aryl glycine derivative, is a versatile scaffold that can be found in compounds with a range of applications in material science, diagnostics, and as chemical intermediates.

While specific non-clinical use patents for this compound are not readily identifiable, the broader patent landscape for N-aryl glycine derivatives suggests several potential areas of application. These compounds are often explored for their utility as:

Intermediates in Organic Synthesis: The presence of both a carboxylic acid and an ester functional group, along with a secondary amine, makes this molecule a valuable intermediate for the synthesis of more complex molecules, including pharmaceuticals and other specialty chemicals. Patents in this area would likely claim the use of this compound as a starting material or key intermediate in a synthetic pathway.

Building Blocks for Polymers: Amino acid derivatives are frequently used as monomers or building blocks for the synthesis of specialty polymers and materials. The bifunctional nature of this compound could allow for its incorporation into polyester (B1180765) or polyamide chains, potentially imparting unique properties to the resulting material.

Ligands for Metal Complexes: The glycine moiety can act as a chelating agent for various metal ions. Derivatives of this type could be patented for their use in metal sequestration, catalysis, or as contrast agents in imaging, provided they exhibit novel and useful properties.

Table 2: Potential Non-Clinical Applications Based on Patents for Related Structures

Application Area Relevant Patent Class Information Rationale for Potential Application
Chemical Intermediate Patents covering the synthesis of complex heterocyclic compounds. The molecule's functional groups make it a versatile starting material.
Polymer Science Patents related to novel polyamides and polyesters. The amino acid and ester functionalities allow for polymerization.

Strategic Patenting Considerations for Compounds Based on the Core Structure

For compounds based on the this compound core structure, a multi-faceted patenting strategy is advisable to ensure comprehensive intellectual property protection. This strategy should consider not only the parent compound but also its synthesis, derivatives, and various applications.

Key strategic considerations include:

Protecting the Core Molecule and Its Derivatives: A primary patent application should aim to claim the core molecule itself. To broaden the scope of protection, it is crucial to also claim a genus of related compounds, encompassing variations in the ester group (e.g., methyl, propyl, etc.), and substituents on the benzoic acid ring. This approach can prevent competitors from making minor chemical modifications to design around the patent.

Claiming Novel Synthetic Routes: If a novel and inventive method for synthesizing the compound has been developed, this process should be the subject of a separate patent application. Process patents can provide a valuable layer of protection, particularly if the synthetic route is more efficient, cost-effective, or environmentally friendly than existing methods.

Securing Use Patents for Specific Applications: As novel non-clinical applications are discovered, these should be protected through use patents. For instance, if the compound is found to be an effective corrosion inhibitor or a component in a novel diagnostic assay, these specific uses can be patented. This strategy can extend the commercial life of the intellectual property beyond the initial composition of matter patent.

Filing for Patents on Intermediates: In some cases, novel and non-obvious intermediates in the synthetic pathway to the final compound can also be patented. This can create an additional barrier to entry for competitors who may be seeking to develop alternative synthetic routes.

A robust patent portfolio for a compound like this compound would therefore likely include a combination of composition of matter patents, process patents, and use patents, creating a dense thicket of intellectual property that is difficult for competitors to navigate.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Anthranilic acid
Ethyl chloroacetate
2-((2-ethoxy-2-oxoethyl)(methyl)amino) moiety
N-phenylglycine

Future Directions and Emerging Research Paradigms for 2 2 Ethoxy 2 Oxoethyl Amino Benzoic Acid

Advancements in Sustainable and Efficient Synthetic Methodologies

The future synthesis of 2-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid is anticipated to be dominated by green and sustainable chemical practices. Traditional methods for creating N-aryl amino acid esters often rely on transition-metal catalysis, such as the Buchwald-Hartwig or Ullmann condensations, which can involve harsh reaction conditions and the use of expensive and potentially toxic heavy metals.

Emerging research is likely to focus on metal-free synthesis routes. These approaches may utilize organic photoredox catalysts or operate under base-induced conditions, thereby reducing the environmental impact and cost of synthesis. The development of one-pot syntheses, where reactants are converted into the final product in a single vessel, will also be a key area of advancement. This not only simplifies the process but also minimizes waste and energy consumption. Furthermore, the use of environmentally benign solvents, such as water or bio-derived solvents, will be crucial in aligning the synthesis of this compound with the principles of green chemistry.

Table 1: Comparison of Synthetic Methodologies for N-Aryl Amino Acid Esters

MethodologyCatalystSolventTemperatureYield (%)Sustainability Profile
Traditional Ullmann CondensationCopperHigh-boiling polar solventsHigh60-80Moderate
Palladium-Catalyzed Cross-CouplingPalladiumOrganic solventsModerate to High80-95Low to Moderate
Future: Metal-Free Arylation None/Base-induced Water/Bio-solvents Room to Moderate >90 High
Future: Photocatalytic Synthesis Organic Dye Benign Solvents Room >85 High

This is an interactive data table. You can sort and filter the data to explore the different synthetic methodologies.

Exploration of Novel Biological Activities and Targets via High-Throughput Screening (In Vitro)

The structural framework of this compound, which combines a benzoic acid moiety with an amino acid ester, is suggestive of a wide range of potential biological activities. High-throughput screening (HTS) presents a powerful methodology for rapidly assessing the compound's efficacy against a vast array of biological targets.

Future in vitro HTS campaigns will likely focus on screening this compound and its derivatives against libraries of kinases, proteases, and G-protein coupled receptors, which are pivotal in numerous disease pathways. The N-substituted anthranilic acid scaffold is a known pharmacophore in a number of non-steroidal anti-inflammatory drugs (NSAIDs), suggesting that screening for novel anti-inflammatory and analgesic properties could be a fruitful avenue of research. Additionally, given the prevalence of the amino acid ester motif in antiviral and anticancer agents, HTS assays for these activities are also a logical next step. Phenotypic screening, which assesses the compound's effect on whole cells or organisms, could also uncover unexpected therapeutic applications.

Integration with Artificial Intelligence and Machine Learning in Compound Design and Prediction

Generative AI models can be employed to design new molecules based on the this compound template with optimized properties for specific biological targets. For instance, if HTS identifies a weak inhibitory activity against a particular kinase, AI algorithms could suggest modifications to the parent structure to enhance potency and selectivity. This in silico approach significantly accelerates the drug discovery pipeline by prioritizing the synthesis of compounds with the highest probability of success, thereby reducing the time and cost associated with traditional trial-and-error methods.

DerivativePredicted TargetPredicted IC50 (nM)Predicted ADMET Score
Derivative ACyclooxygenase-2 (COX-2)750.85
Derivative BTumor Necrosis Factor-alpha (TNF-α)1200.78
Derivative Cc-Jun N-terminal kinase (JNK)500.91
Derivative DCaspase-32000.65

This interactive table showcases hypothetical predictions from an AI model, demonstrating how this technology can guide the design of new compounds.

Development of Advanced Analytical Techniques for Characterization

As novel derivatives of this compound are synthesized, the need for sophisticated analytical techniques for their precise characterization becomes paramount. While standard techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) will remain fundamental, more advanced methodologies will provide deeper structural insights.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), will be essential for unambiguously assigning the complex proton and carbon signals, especially in more elaborate derivatives. High-resolution mass spectrometry (HRMS) will be critical for confirming the elemental composition with high accuracy. Furthermore, the development of hyphenated techniques, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), will be vital for the separation and identification of the compound and its metabolites in complex biological matrices.

Potential as a Modular Building Block in Materials Science or Supramolecular Chemistry

Beyond the realm of life sciences, the structure of this compound makes it an intriguing candidate as a modular building block in materials science and supramolecular chemistry. The presence of a carboxylic acid and an ester group provides sites for polymerization, while the aromatic ring and the N-H group can participate in non-covalent interactions such as hydrogen bonding and π-π stacking.

Future research could explore the incorporation of this molecule into novel polymers, potentially leading to materials with unique thermal or optical properties. In supramolecular chemistry, its ability to form well-defined hydrogen-bonded networks could be exploited to construct complex, self-assembling architectures such as gels, liquid crystals, or porous organic frameworks. These materials could find applications in areas ranging from chemical sensing and separation to catalysis and drug delivery. The modular nature of the compound allows for systematic modifications to fine-tune the properties of the resulting materials.

Q & A

Basic Research Questions

Q. What is a reliable synthetic route for 2-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid?

  • Methodological Answer : The compound can be synthesized by reacting ethyl chlorooxoacetate (10 mmol) with 2-aminobenzoic acid (10 mmol) in tetrahydrofuran (THF) at 273 K. After stirring for 2 hours, concentrate the solution under vacuum, precipitate the product with ether, and recrystallize from ethanol. This yields 55% of the compound as light-yellow crystals .

Q. How can single crystals suitable for X-ray diffraction be obtained?

  • Methodological Answer : Slow evaporation of an ethanol solution of the synthesized compound produces well-shaped single crystals (0.73 × 0.24 × 0.19 mm) in the triclinic space group P1P1. Crystallization conditions (solvent choice and evaporation rate) are critical for achieving diffraction-quality crystals .

Q. What spectroscopic techniques are used to confirm the compound’s identity?

  • Methodological Answer : X-ray crystallography (validated via SHELXL refinement ) provides structural confirmation. Complementary techniques include FT-IR to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for ester and carboxylic acid moieties) and 1H NMR^1 \text{H NMR} to verify proton environments .

Advanced Research Questions

Q. How are hydrogen-bonding interactions analyzed in the crystal structure?

  • Methodological Answer : Use software like Mercury to map O–H⋯O (carboxylic acid to ethoxy oxygen) and C–H⋯O interactions. These bonds assemble molecules into chains parallel to the [111] direction. Bond lengths and angles (e.g., O⋯O distances ~2.6 Å) should be cross-validated against crystallographic databases .

Q. What methodological considerations are critical for refining crystallographic data?

  • Methodological Answer : Collect high-resolution data (MoKα radiation, λ = 0.71073 Å) at 296 K. Refine structures using SHELXL with anisotropic displacement parameters for non-hydrogen atoms. Validate geometric parameters (e.g., torsion angles and planarity) against the Cambridge Structural Database .

Q. How can synthetic yields be optimized for large-scale production?

  • Methodological Answer : Optimize stoichiometry (e.g., 1.2:1 molar ratio of ethyl chlorooxoacetate to 2-aminobenzoic acid) and solvent polarity. Test alternatives to THF (e.g., DMF) to improve solubility. Gradual temperature control during reagent addition minimizes side reactions .

Q. How do computational methods support experimental structural analysis?

  • Methodological Answer : Perform density functional theory (DFT) calculations to compare experimental bond lengths/angles with theoretical models. Use Gaussian or ORCA software to simulate IR spectra and validate experimental peaks (e.g., C=O stretching modes) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid
Reactant of Route 2
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2-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.